Welcome to the BenchChem Online Store!
molecular formula C3H2Cl3N3S B1297699 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine CAS No. 7523-57-1

3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine

Cat. No. B1297699
M. Wt: 218.5 g/mol
InChI Key: QYNMMVVOSGGXPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04101541

Procedure details

11.8 parts (0.06 mol) of N-chloro-trichloroacetamidine are dissolved in 35 parts by volume of 50% strength methanol. A solution of 6.5 parts (0.066 mol) of potassium thiocyanate is added dropwise to the above solution at 0 to 5° C. After standing for one hour at 0° to 5° C, a precipitate forms, which is filtered off after 4 hours and is recrystallised from aqueous alcohol with addition of active charcoal. 8.4 parts of 3-trichloromethyl-5-amino-1,2,4-thiadiazole are isolated. Melting point 192° to 194° C (with decomposition).
Name
N-chloro-trichloroacetamidine
Quantity
0.06 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
potassium thiocyanate
Quantity
0.066 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[NH:2][C:3](=[NH:8])[C:4]([Cl:7])([Cl:6])[Cl:5].[S-:9][C:10]#[N:11].[K+]>CO>[Cl:5][C:4]([Cl:7])([Cl:6])[C:3]1[N:8]=[C:10]([NH2:11])[S:9][N:2]=1 |f:1.2|

Inputs

Step One
Name
N-chloro-trichloroacetamidine
Quantity
0.06 mol
Type
reactant
Smiles
ClNC(C(Cl)(Cl)Cl)=N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
potassium thiocyanate
Quantity
0.066 mol
Type
reactant
Smiles
[S-]C#N.[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
a precipitate forms, which is filtered off after 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
is recrystallised from aqueous alcohol with addition of active charcoal

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC(C1=NSC(=N1)N)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.